4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine
Description
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenoxy group at position 2 and a morpholine moiety linked via a methyl group at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-2-4-13(5-3-12)19-15-16-10-14(20-15)11-17-6-8-18-9-7-17/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBLAONYPPALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with 2-bromo-1,3-thiazole-5-carbaldehyde to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compound 9d (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide)
- Key Differences : While both compounds share a 4-methylphenyl-substituted thiazole core, 9d incorporates a benzodiazolyl-triazole-acetamide chain instead of a morpholine group.
- The morpholine derivative’s activity in similar assays remains unexplored .
Compounds 4 and 5 (Isostructural Triazole-Pyrazole-Thiazole Hybrids)
- Structure : These compounds feature fluorophenyl and chlorophenyl groups on thiazole and pyrazole rings, with triclinic (P-1) symmetry .
- Conformational Differences : The target compound’s morpholine group introduces conformational flexibility compared to the rigid planar triazole-pyrazole framework in 4 and 4. This flexibility could enhance binding to diverse biological targets .
Thiadiazole and Sulfur-Containing Analogues
1,3,4-Thiadiazole Derivatives (e.g., )
- Structural Contrast : Thiadiazoles replace the thiazole’s sulfur with an additional nitrogen, altering electronic properties. For example, the title compound in has sulfanyl groups that enhance electron density.
- Bioactivity: Thiadiazoles are noted for antimicrobial and antitumor activity. The morpholine-thiazole hybrid’s sulfur placement may reduce metabolic degradation compared to thiadiazoles .
4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine ()
- Substituent Effects: The 4-chlorophenylsulfanyl and 4-methoxyphenyl groups introduce steric bulk and electron-withdrawing/-donating effects, respectively. In contrast, the target compound’s 4-methylphenoxy group offers moderate electron donation without steric hindrance .
Morpholine-Containing Analogues
4-[2-(4-Methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine ()
- Key Features : This compound includes sulfonyl and sulfanyl groups, which are strong electron-withdrawing and donating groups, respectively.
4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine ()
- Functional Groups: The nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, which may stabilize the compound but reduce metabolic stability. The target compound’s methylphenoxy group balances electronic effects and stability .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Properties of Selected Analogues
Key Observations :
Solubility : The morpholine group in the target compound improves aqueous solubility compared to bulkier analogues like 9d and .
Bioactivity Potential: Compounds with acetamide or sulfonyl groups (e.g., 9d, ) show enzyme inhibition, suggesting the target compound’s morpholine-thiazole core could be optimized for similar targets.
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (Cu-catalyzed click chemistry) but with morpholine incorporation instead of triazole-acetamide chains.
Biological Activity
4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N2O2S, with a molecular weight of approximately 290.38 g/mol. The compound features a morpholine ring, a thiazole moiety, and a phenoxy group, which contribute to its unique biological properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. A study demonstrated that thiazole-based compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .
2. Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. A series of thiazole derivatives were tested against multiple cancer cell lines, revealing promising cytotoxic effects. Specifically, compounds with similar structures displayed significant activity against HeLa and MCF7 cell lines .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in enzyme inhibition and interaction with cellular targets. Similar compounds have been shown to interfere with DNA synthesis and protein function in cancer cells .
Case Studies
One notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer activity. The study reported that certain modifications on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines while reducing toxicity towards normal cells . This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with δ 2.3–2.5 ppm (morpholine methyl) and δ 6.8–7.2 ppm (aromatic protons) as diagnostic signals .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=N thiazole) and 1100–1150 cm⁻¹ (morpholine C-O) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between thiazole and morpholine: ~85°) .
- HPLC-PDA : Purity analysis using C18 columns (retention time: 12–14 min) .
How can molecular docking studies be applied to predict the biological targets of this compound?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to simulate binding.
- Validation : Compare docking poses with co-crystallized ligands (e.g., 9c derivative showed ΔG = -9.2 kcal/mol for COX-2) .
Key Insight : The morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the thiazole ring engages in π-π stacking .
What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this morpholine-thiazole hybrid?
Q. Advanced Research Focus
- Substituent Variation : Modify the 4-methylphenoxy group (e.g., halogenation, methoxy) to assess impact on bioactivity. Derivatives with 4-fluorophenyl showed enhanced COX-2 inhibition (~30% increase) .
- Scaffold Hopping : Replace morpholine with piperidine or thiomorpholine to study conformational effects.
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with activity .
How do researchers evaluate the acute toxicity of this compound in preclinical models?
Q. Advanced Research Focus
- In Vivo Models : Administer doses (10–100 mg/kg) to rodents via oral or IV routes. Monitor LD₅₀ and organ histopathology (e.g., liver necrosis at >50 mg/kg) .
- Biomarkers : Measure serum ALT/AST (liver toxicity) and BUN/creatinine (renal toxicity).
- Dose Optimization : Subacute studies (14–28 days) identify NOAEL (No Observed Adverse Effect Level) for further testing .
What are the key considerations in scaling up the synthesis from laboratory to pilot scale?
Q. Basic Research Focus
- Solvent Selection : Replace DMF with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to reduce waste.
- Catalyst Recovery : Use immobilized Pd catalysts for coupling reactions to minimize metal leaching .
- Process Control : Monitor exothermic reactions (e.g., alkylation) using inline FTIR for real-time analysis .
What computational methods are employed to model the electronic properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–70) and CYP450 inhibition .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
